molecular formula C14H11FO2 B123165 2-(Benzyloxy)-4-fluorobenzaldehyde CAS No. 202857-89-4

2-(Benzyloxy)-4-fluorobenzaldehyde

Cat. No. B123165
M. Wt: 230.23 g/mol
InChI Key: GTMFIRJLBBXARD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluorobenzaldehyde is a compound that belongs to the class of organic compounds known as aromatic aldehydes. It is characterized by the presence of a benzaldehyde group, which is a benzene ring with an aldehyde functional group attached, and additional substituents that include a benzyloxy group and a fluorine atom.

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes has been explored in various studies. For instance, a practical process for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from phenols and pentafluorobenzaldehyde via nucleophilic substitution has been developed, indicating the possibility of synthesizing 2-(benzyloxy)-4-fluorobenzaldehyde through similar methods . Additionally, the synthesis of 4-fluoro-3-phenoxybenzaldehyde through the Sommelet reaction suggests that the benzyloxy group could be introduced to a fluorobenzaldehyde core using related chemistry . Moreover, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack reaction provides a direct example of introducing a benzyloxy group to a benzaldehyde derivative .

Molecular Structure Analysis

The molecular structure of 2-(benzyloxy)-4-fluorobenzaldehyde would consist of a benzene ring with an aldehyde group at one position, a benzyloxy group (benzyl ether) at another, and a fluorine atom at a third position. The presence of these substituents would influence the electronic and steric properties of the molecule. The fluorine atom is an electron-withdrawing group that could affect the reactivity of the aldehyde group, while the benzyloxy group could provide steric hindrance and influence the molecule's overall reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes like 2-(benzyloxy)-4-fluorobenzaldehyde can be inferred from studies on similar compounds. For example, the selective ortho-bromination of substituted benzaldoximes suggests that halogenation reactions could be applicable to the synthesis of halogenated derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde . The oxidation of substituted 4-fluorobenzaldehydes to synthesize fluorinated phenols indicates that oxidation reactions could be used to transform the aldehyde group into other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(benzyloxy)-4-fluorobenzaldehyde would be influenced by its functional groups. The aldehyde group would make it reactive towards nucleophiles, and the fluorine atom would affect its acidity and electronic properties. The benzyloxy group could impact the compound's solubility and boiling point. The fluorescence derivatization of aromatic aldehydes for liquid chromatography, as demonstrated with 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene), suggests that 2-(benzyloxy)-4-fluorobenzaldehyde could potentially be used in analytical applications involving fluorescence detection .

Scientific Research Applications

  • Synthesis and Antioxidant Activity :

    • Ahmed O. H. El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde in preparing thiazolidin-4-one derivatives, which showed promising antioxidant activity (El Nezhawy et al., 2009).
  • Molecular Spectroscopic Studies :

    • Wenhao Sun et al. (2018) conducted a Fourier Transform Microwave Spectroscopic study of 2-fluorobenzaldehyde, providing insights into molecular structures and behaviors (Sun et al., 2018).
  • Microporous Polyaminals for Carbon Dioxide Adsorption :

    • Guiyang Li et al. (2016) used 4-fluorobenzaldehyde in synthesizing microporous polyaminals, showing increased surface areas and enhanced CO2 adsorption (Li et al., 2016).
  • Pharmaceutical Synthesis :

    • H. Möhrle et al. (2003) reported the reaction of 2-fluorobenzaldehyde with pipecolic acid, leading to benzylidene-oxaindolizidines, relevant in pharmaceutical contexts (Möhrle et al., 2003).
  • Chemical Synthesis Optimization :

    • Qin Bin-chang (2012) synthesized 4-{ 2-[N-methyl-N-( 2-pyridyl) ]aminoethoxy} benzaldehyde using 4-fluorobenzaldehyde, demonstrating an efficient chemical synthesis process (Bin-chang, 2012).
  • Material Science Applications :

    • Y. Yoshida and Y. Kimura (1988) synthesized 4-fluorobenzaldehyde for creating fluorobenzaldehyde derivatives, applicable in material sciences (Yoshida & Kimura, 1988).
  • Anticancer Activity Research :

    • Chin-Fen Lin et al. (2005) prepared benzyloxybenzaldehyde derivatives, showing significant anticancer activity against HL-60 cells (Lin et al., 2005).
  • Organic Synthesis Methods :

    • Jiang-Ping Wu et al. (2016) used benzylic alcohols, including derivatives of benzaldehyde, in a copper-catalyzed oxidation process, relevant in organic synthesis (Wu et al., 2016).

Safety And Hazards

The safety data sheets of similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . They are also toxic to aquatic life .

Future Directions

Future research could focus on the UV-induced conformational changes in the benzyloxy fragment for matrix-isolated compounds . Additionally, the development of new benzylating reagents, such as 2-Benzyloxy-1-methylpyridinium triflate, which allows protection even under neutral conditions, could be explored .

properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMFIRJLBBXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443444
Record name 2-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-fluorobenzaldehyde

CAS RN

202857-89-4
Record name 2-(Benzyloxy)-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-hydroxy-benzaldehyde (560 mg, 4 mmol) in DMF (10 ml) were added benzyl chloride (0.5 ml, 4.33 mmol), and K2CO3 (860 mg, 6.22 mmol). After heating at reflux for an hour, the reaction mixture was allowed to cool to room temperature and was poured into a mixture of EtOAc/H2O. The organic layer was separated, washed with H2O and dried over MgSO4. The resulting oil was purified by flash chromatography to give 2-benzyloxy-4-fluoro-benzaldehyde as pale oil (628 mg, 68%), 1H NMR (CDCl3, 300 MHz) δ: 5.17 (s, 2H), 6.74 (m, 2H), 7.36 (m, 5H), 7.88 (m, 1H), 10.51 (s, 1H).
Quantity
560 mg
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reactant
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0.5 mL
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860 mg
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10 mL
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EtOAc H2O
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a slurry of magnesium (9.52 g, 0.39 mol) in THF (25 mL) in a 1 L round bottom flask fitted with a condenser was added the intermediate obtained in Step A (1 g). A vigorous reflux commenced at once. To this refluxing mixture was added a solution of the intermediate from Step A (109 g) at a rate which maintained reflux. After completion of addition the reaction was allowed to proceed until it cooled to 25° C. and was then heated at reflux for 1 h. The reaction was allowed to cool to 25° C. and DMF (48 mL) was then added portionwise. The reaction was allowed to cool to 25° C. and was then filtered through a plug of Celite. The THF was removed under reduced pressure and the residue was dissolved in ethyl acetate (500 mL) and washed sequentially with water (100 mL), 10% HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer was dried (Na2SO4) and concentrated under reduced pressure. The resultant residue was purified by flash chromatography (10% ethyl acetate-hexane) to provide 77.3 g of 2-benzyloxy-4-fluorobenzaldehyde. 1H NMR (300 MHz, CDCl3): δ 5.16 (s, 2 H), 6.70-6.76 (m, 2 H), 7.34-7.44 (m, 5 H), 7.87-7.92 (m, 1 H), 10.43 (s, 1 H). FAB-MS: calcd for (C14H11O2F) 230; found 231 (M+1).
Quantity
9.52 g
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reactant
Reaction Step One
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Quantity
25 mL
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solvent
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109 g
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reactant
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Quantity
48 mL
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reactant
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Quantity
1 g
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catalyst
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Synthesis routes and methods III

Procedure details

A mixture of the product from step (i) (3.0 g), potassium carbonate (4.42 g) and benzyl bromide (3.90 ml) in DMF (40 ml) was heated at 90° C. for 14 h. The mixture was partitioned between water/ethyl acetate, the organics separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with isohexane/diethylether 5:1, yield 6.3 g.
Quantity
3 g
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reactant
Reaction Step One
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4.42 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 2-(benzyloxy)-4-fluorobenzyl alcohol (6.54 g) and manganese(IV) oxide (9.04 g) in chloroform (70 ml) was refluxed and stirred for 2 hr. The insoluble material was removed by filtration and washed with chloroform. The filrate was evaporated and the residue (6.7 g) was chromatographed over silica gel (90 g) eluting with a mixture of hexane and dichloromethane (5:1) to dichloromethane to give a colorless oil of 2-(benzyloxy)-4-fluorobenzaldehyde (3.8 g, 59%).
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzyloxy)-4-fluorobenzaldehyde
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Reactant of Route 6
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Citations

For This Compound
2
Citations
JB Blair, D Kurrasch-Orbaugh… - Journal of medicinal …, 2000 - ACS Publications
A series of fluorinated analogues of the hallucinogenic tryptamines N,N-diethyltryptamine (DET), 4-hydroxy-N,N-dimethyltryptamine (4-OH-DMT, psilocin), and 5-methoxy-DMT was …
Number of citations: 166 pubs.acs.org
JB Blair - 1997 - search.proquest.com
A series of fluorinated tryptamine analogs of the hallucinogenic compounds DMT, DET, Psilocin, and 5-methoxy-DMT was synthesized to investigate why 6-fluoro-DET is inactive as a …
Number of citations: 3 search.proquest.com

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